

Crystal Structure of Ciprofloxacin Lactate Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ciprofloxacin Lactate	
Cat. No.:	B1203980	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **ciprofloxacin lactate** hydrate. It details the methodologies for its synthesis and characterization, including single-crystal X-ray diffraction, spectroscopic, and thermal analysis techniques. This document is intended to serve as a resource for researchers and professionals involved in the development and analysis of ciprofloxacin-based active pharmaceutical ingredients (APIs).

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used in the treatment of various bacterial infections. The lactate salt of ciprofloxacin is of particular interest due to its potential for improved solubility and formulation characteristics. Understanding the solid-state structure of **ciprofloxacin lactate** hydrate is crucial for controlling its physicochemical properties, such as stability, dissolution rate, and bioavailability.

The definitive study on the crystal structure of **ciprofloxacin lactate** hydrate was published by Prasanna and Guru Row in 2001.[1] Their work revealed a hydrated crystal with the chemical formula $\{4-(3-carboxy-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-quinolinyl-)-1-piperazinium-lactate—water(1/1/1.5)\}, corresponding to C₂₀H₂₄FN₃O₆·1.5H₂O.[1] The structure is characterized by hydrophilic channels formed through extensive hydrogen bonding networks. [1]$

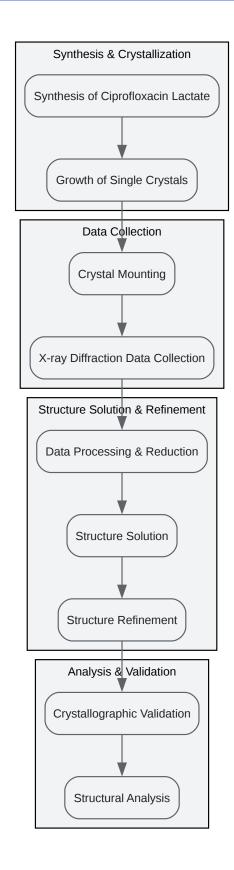
This guide synthesizes the available information on the synthesis, crystallographic structure, and physicochemical characterization of **ciprofloxacin lactate** hydrate.

Synthesis and Crystallization

The synthesis of **ciprofloxacin lactate** typically involves a salt formation reaction between ciprofloxacin and lactic acid. A general procedure for obtaining single crystals of **ciprofloxacin lactate** hydrate suitable for X-ray diffraction is outlined below.

Experimental Protocol: Synthesis and Crystallization

- Preparation of Ciprofloxacin Base: Ciprofloxacin hydrochloride is dissolved in an aqueous solvent. The pH of the solution is adjusted to the isoelectric point of ciprofloxacin (approximately 7.4) using a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the ciprofloxacin base. The precipitate is then filtered, washed, and dried.
- Salt Formation: The prepared ciprofloxacin base is reacted with a stoichiometric amount of lactic acid in a suitable solvent system, such as a mixture of ethanol and water.
- Crystallization: The resulting solution is heated to ensure complete dissolution, followed by slow cooling to room temperature. The slow evaporation of the solvent allows for the formation of well-defined single crystals of ciprofloxacin lactate hydrate. The crystals are then isolated by filtration and dried under controlled conditions.


Crystal Structure Determination: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The study by Prasanna and Guru Row utilized this method to elucidate the structure of **ciprofloxacin lactate** hydrate.[1]

Experimental Workflow

The overall workflow for the determination of a crystal structure by SC-XRD is depicted in the following diagram.

Click to download full resolution via product page

Figure 1: Overall workflow for crystal structure determination.

Methodological Details

A typical experimental protocol for the single-crystal X-ray diffraction of an organic hydrate is provided below.

- Crystal Selection and Mounting: A suitable single crystal of ciprofloxacin lactate hydrate is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature (e.g., 293 K or 100 K) using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα). A series of diffraction images are collected as the crystal is rotated.
- Data Processing: The collected diffraction images are processed to integrate the intensities
 of the reflections and apply corrections for factors such as Lorentz and polarization effects.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

Crystallographic Data

The following table summarizes the key crystallographic parameters for **ciprofloxacin lactate** hydrate as reported by Prasanna and Guru Row.[1] (Note: Specific numerical values for unit cell dimensions, bond lengths, and angles were not available in the publicly accessible literature at the time of this writing and would be populated from the full research article or the corresponding Cambridge Crystallographic Data Centre (CCDC) deposition file).

Parameter	Value
Empirical Formula	C20H24FN3O6·1.5H2O
Formula Weight	448.45 g/mol
Crystal System	(To be obtained from crystallographic data)
Space Group	(To be obtained from crystallographic data)
a (Å)	(To be obtained from crystallographic data)
b (Å)	(To be obtained from crystallographic data)
c (Å)	(To be obtained from crystallographic data)
α (°)	(To be obtained from crystallographic data)
β (°)	(To be obtained from crystallographic data)
y (°)	(To be obtained from crystallographic data)
Volume (ų)	(To be obtained from crystallographic data)
Z	(To be obtained from crystallographic data)
Calculated Density (g/cm³)	(To be obtained from crystallographic data)
Radiation	(e.g., Mo Kα, λ = 0.71073 Å)
Temperature (K)	(e.g., 293 K)
Final R indices [I>2σ(I)]	(To be obtained from crystallographic data)
CCDC Deposition Number	(To be obtained from crystallographic data)

Molecular and Crystal Packing Structure

The crystal structure of **ciprofloxacin lactate** hydrate reveals a complex network of hydrogen bonds. The lactate and water molecules are situated in hydrophilic channels that run along the crystallographic b-axis.[1] These channels are formed by the stacking of ciprofloxacin moieties. [1]

Spectroscopic Characterization

Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are essential for confirming the identity and functional groups of **ciprofloxacin lactate** hydrate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the functional groups present in the molecule.

Experimental Protocol:

- Sample Preparation: A small amount of the ciprofloxacin lactate hydrate sample is mixed
 with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be
 recorded using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Expected Characteristic Peaks:

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
O-H (water and lactate)	Stretching	3500 - 3200 (broad)
N-H (piperazinyl)	Stretching	3400 - 3250
C-H (aromatic, aliphatic)	Stretching	3100 - 2850
C=O (ketone and carboxylic acid)	Stretching	1730 - 1650
C=C (aromatic)	Stretching	1620 - 1450
C-O (lactate and carboxylic acid)	Stretching	1300 - 1000
C-F	Stretching	1250 - 1000

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to analyze the electronic transitions within the molecule.

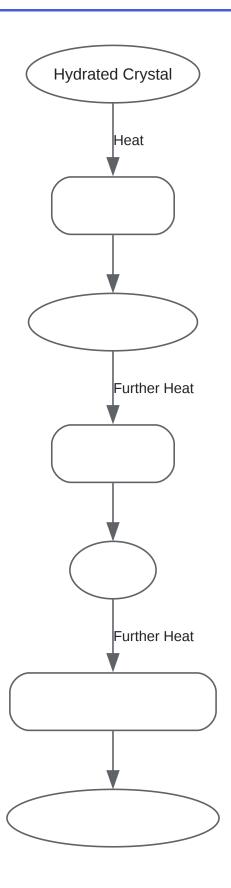
Experimental Protocol:

- Sample Preparation: A solution of **ciprofloxacin lactate** hydrate of known concentration is prepared in a suitable solvent (e.g., water or methanol).
- Data Acquisition: The UV-Vis absorption spectrum is recorded over a range of approximately 200-400 nm.

Expected Absorption Maxima (λmax):

Ciprofloxacin typically exhibits two main absorption maxima in its UV-Vis spectrum.

Solvent	λmax 1 (nm)	λmax 2 (nm)
Water	~277	~316, ~331
Methanol	~278	~325


Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal stability and phase behavior of **ciprofloxacin lactate** hydrate.

Logical Relationship of Thermal Events

The following diagram illustrates the expected sequence of thermal events for a hydrated crystalline solid.

Click to download full resolution via product page

Figure 2: Logical flow of thermal events for a hydrated crystal.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Protocol:

- Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan and hermetically sealed.
- Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

Expected Thermal Events:

Thermal Event	Approximate Temperature Range (°C)	Observation
Dehydration	100 - 150	Broad endotherm
Melting	>200	Sharp endotherm
Decomposition	>Melting Point	Exothermic/Endothermic peaks

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

Experimental Protocol:

- Sample Preparation: A few milligrams of the sample are placed in a TGA pan.
- Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

Expected Mass Loss:

Temperature Range (°C)	Associated Event	Expected Mass Loss (%)
100 - 150	Loss of 1.5 moles of water	~6.0%
>200	Decomposition	Significant mass loss

Conclusion

The crystal structure of **ciprofloxacin lactate** hydrate is characterized by a well-defined arrangement of ciprofloxacin, lactate, and water molecules, stabilized by an extensive network of hydrogen bonds. This detailed structural understanding, obtained primarily through single-crystal X-ray diffraction and supported by spectroscopic and thermal analysis, is fundamental for the rational design and development of ciprofloxacin drug products with optimized physicochemical properties. This guide provides the essential experimental frameworks for the comprehensive characterization of this important active pharmaceutical ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Crystal Structure of Ciprofloxacin Lactate Hydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203980#crystal-structure-of-ciprofloxacin-lactate-hydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com